N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 946247-61-6
VCID: VC6268028
InChI: InChI=1S/C20H25ClN4O2S/c1-14-3-4-16(21)11-17(14)23-20(27)19(26)22-12-18(15-5-10-28-13-15)25-8-6-24(2)7-9-25/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,22,26)(H,23,27)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Molecular Formula: C20H25ClN4O2S
Molecular Weight: 420.96

N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

CAS No.: 946247-61-6

Cat. No.: VC6268028

Molecular Formula: C20H25ClN4O2S

Molecular Weight: 420.96

* For research use only. Not for human or veterinary use.

N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide - 946247-61-6

CAS No. 946247-61-6
Molecular Formula C20H25ClN4O2S
Molecular Weight 420.96
IUPAC Name N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Standard InChI InChI=1S/C20H25ClN4O2S/c1-14-3-4-16(21)11-17(14)23-20(27)19(26)22-12-18(15-5-10-28-13-15)25-8-6-24(2)7-9-25/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,22,26)(H,23,27)
Standard InChI Key ASJYMFSHXGBQKK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct pharmacophoric elements:

  • 5-Chloro-2-methylphenyl group: A halogenated aromatic ring system contributing to lipophilicity and potential receptor-binding interactions.

  • 4-Methylpiperazine moiety: A nitrogen-rich heterocycle known to enhance solubility and modulate central nervous system (CNS) activity.

  • Thiophen-3-yl substituent: A sulfur-containing heteroaromatic ring influencing electronic properties and metabolic stability.

The ethanediamide linker (-NHC(=O)C(=O)N-) bridges the 5-chloro-2-methylphenyl and piperazine-thiophene components, enabling conformational flexibility while maintaining structural rigidity.

Physicochemical Profile

Key properties are summarized below:

PropertyValue
Molecular FormulaC₂₀H₂₅ClN₄O₂S
Molecular Weight420.96 g/mol
CAS Registry Number946247-61-6
IUPAC NameN'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]oxamide
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
PubChem CID16932323

Notably, solubility data remain unavailable, underscoring the need for experimental determination in aqueous and organic solvents.

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Amide bond formation: Coupling of the 5-chloro-2-methylphenylamine with oxalyl chloride to generate the ethanediamide core.

  • Piperazine-thiophene integration: Alkylation or reductive amination to introduce the 4-methylpiperazine and thiophen-3-yl groups.

Purification is achieved through column chromatography, with yields optimized by adjusting reaction stoichiometry and temperature.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate proton environments and carbon frameworks, confirming substituent positions.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) corroborates the molecular ion peak at m/z 420.96, consistent with the theoretical molecular weight.

Future Research Directions

Pharmacokinetic Studies

  • Absorption/Distribution: Evaluate bioavailability via oral and intravenous administration in rodent models.

  • Metabolism: Identify hepatic cytochrome P450 isoforms responsible for biotransformation.

  • Excretion: Quantify renal and fecal elimination profiles.

Toxicity Profiling

  • Acute Toxicity: Determine LD₅₀ values in murine systems.

  • Genotoxicity: Assess mutagenic potential via Ames test.

Target Validation

  • In Vitro Assays: Screen against panels of GPCRs, kinases, and ion channels.

  • In Vivo Efficacy: Test in disease-specific models (e.g., xenograft tumors, neuroinflammation assays).

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